

Application Notes and Protocols for Sulfo-Cyanine5.5 Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cyanine5.5 carboxylic acid

Cat. No.: B611061

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye renowned for its high photostability and bright fluorescence emission, making it an exceptional choice for labeling a diverse range of biomolecules, including proteins, antibodies, and peptides.^[1] Its spectral properties, with an absorption maximum around 675 nm and an emission peak at approximately 694 nm, fall within the near-infrared (NIR) window, a region with minimal background autofluorescence in biological samples.^[1] This characteristic is particularly advantageous for *in vivo* imaging and other sensitive fluorescence-based assays.^{[2][3]}

This document provides detailed protocols and application notes on the efficient labeling of biomolecules using **Sulfo-Cyanine5.5 carboxylic acid**. While the pre-activated NHS-ester form of Sulfo-Cy5.5 is commonly used for its straightforward reaction with primary amines, direct labeling with the carboxylic acid form, following activation, offers a cost-effective and versatile alternative. The protocols herein describe the activation of **Sulfo-Cyanine5.5 carboxylic acid** using the EDC/Sulfo-NHS chemistry and the subsequent conjugation to amine-containing biomolecules.

Quantitative Data Summary

The efficiency of a labeling reaction is typically determined by the Degree of Substitution (DOS), which represents the average number of dye molecules conjugated to each

biomolecule.[4][5] The optimal DOS varies depending on the application and the specific biomolecule, with a general range of 2 to 10 being recommended for most antibodies to avoid fluorescence quenching and loss of biological activity.[4][6] The following tables summarize the key parameters and recommended starting conditions for achieving efficient labeling with **Sulfo-Cyanine5.5 carboxylic acid**.

Table 1: Properties of Sulfo-Cyanine5.5

Property	Value	Reference
Excitation Maximum (λ_{ex})	~675 nm	[1]
Emission Maximum (λ_{em})	~694 nm	[1]
Molar Extinction Coefficient (ϵ)	~235,000 $\text{cm}^{-1}\text{M}^{-1}$	
Molecular Weight	~1017.31 Da	
Solubility	High in water and DMSO	[2]

Table 2: Recommended Reaction Conditions for Protein Labeling

Parameter	Sulfo-Cy5.5 Carboxylic Acid (with EDC/Sulfo-NHS)	Sulfo-Cy5.5 NHS Ester (for comparison)
Activation Step		
Activation Buffer	MES Buffer (0.1 M), pH 4.5-6.0	Not Applicable
EDC Molar Excess	10-50 fold over dye	Not Applicable
Sulfo-NHS Molar Excess	2-5 fold over EDC	Not Applicable
Activation Time	15-30 minutes at room temperature	Not Applicable
Labeling Step		
Labeling Buffer	PBS (pH 7.2-8.5) or Bicarbonate Buffer (pH 8.3-8.5)	PBS (pH 7.2-8.5) or Bicarbonate Buffer (pH 8.3-8.5)
Dye:Protein Molar Ratio	5:1 to 20:1	5:1 to 20:1[6][7]
Protein Concentration	2-10 mg/mL[5]	2-10 mg/mL[6]
Reaction Time	1-2 hours at room temperature or overnight at 4°C	1-2 hours at room temperature[7]
Quenching Reagent	Hydroxylamine, Tris, or Glycine	Hydroxylamine, Tris, or Glycine

Experimental Protocols

Protocol 1: Activation of Sulfo-Cyanine5.5 Carboxylic Acid

This protocol describes the activation of the carboxylic acid group of Sulfo-Cyanine5.5 using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable, amine-reactive Sulfo-NHS ester.

Materials:

- **Sulfo-Cyanine5.5 carboxylic acid**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

- Prepare a stock solution of **Sulfo-Cyanine5.5 carboxylic acid** in anhydrous DMSO (e.g., 10 mg/mL).
- Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
- In a microcentrifuge tube, add the desired amount of **Sulfo-Cyanine5.5 carboxylic acid** stock solution.
- Add the Activation Buffer to the tube.
- Add the EDC solution to the reaction mixture to achieve a 10-50 fold molar excess over the dye.
- Add the Sulfo-NHS solution to the reaction mixture to achieve a 2-5 fold molar excess over EDC.
- Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light.
- The activated Sulfo-Cyanine5.5 is now ready for conjugation to the amine-containing biomolecule. For best results, use the activated dye immediately.

Protocol 2: Labeling of Proteins with Activated Sulfo-Cyanine5.5

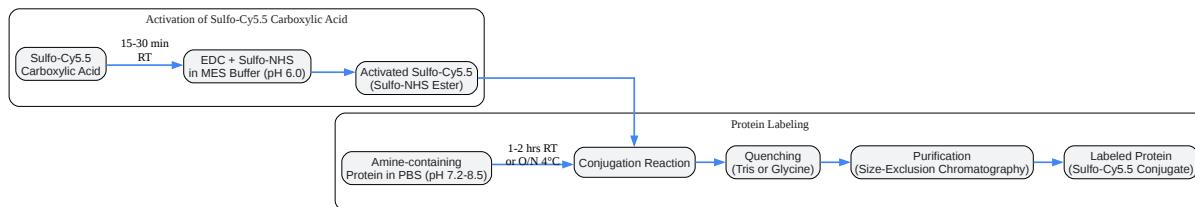
This protocol details the conjugation of the activated Sulfo-Cyanine5.5 to a protein containing primary amines (e.g., lysine residues).

Materials:

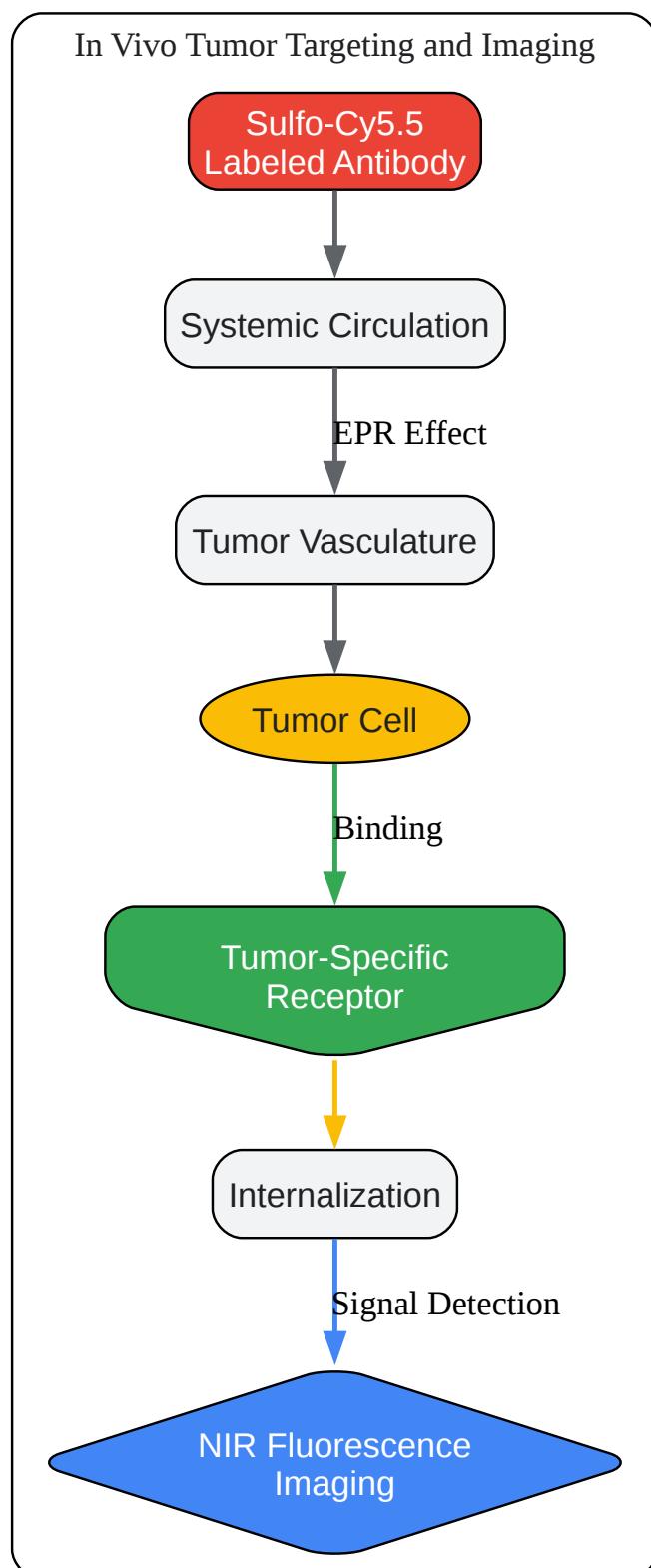
- Activated Sulfo-Cyanine5.5 solution (from Protocol 1)
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Labeling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
- Purification column (e.g., Sephadex G-25)

Procedure:

- Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS.
- Adjust the pH of the protein solution to 7.2-8.5 using the Labeling Buffer if necessary.
- Add the freshly prepared activated Sulfo-Cyanine5.5 solution to the protein solution. The recommended starting molar ratio of dye to protein is between 5:1 and 20:1.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
- To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.
- Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the colored fractions corresponding to the labeled protein.


Protocol 3: Determination of Labeling Efficiency (Degree of Substitution)

The Degree of Substitution (DOS) can be calculated using absorbance measurements of the purified conjugate.


Procedure:

- Measure the absorbance of the purified Sulfo-Cy5.5-protein conjugate at 280 nm (A_{280}) and 675 nm (A_{675}) using a spectrophotometer.
- Calculate the concentration of the protein using the following formula: Protein Concentration (M) = $[A_{280} - (A_{675} \times CF)] / \epsilon_{\text{protein}}$ where:
 - CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the concentration of the dye using the following formula: Dye Concentration (M) = $A_{675} / \epsilon_{\text{dye}}$ where:
 - ϵ_{dye} is the molar extinction coefficient of Sulfo-Cyanine5.5 at 675 nm (~235,000 $\text{cm}^{-1}\text{M}^{-1}$).
- Calculate the DOS: DOS = Dye Concentration (M) / Protein Concentration (M)

Visualizations

[Click to download full resolution via product page](#)

Experimental workflow for labeling proteins with **Sulfo-Cyanine5.5 carboxylic acid**.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway for in vivo tumor imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Labeling of Antibodies with Cy3-, Cy3.5-, Cy5-, and Cy5.5-monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 3. lifetein.com [lifetein.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Sulfo-Cyanine5.5 Carboxylic Acid Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611061#labeling-efficiency-of-sulfo-cyanine5-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com